

An In-Depth Technical Guide to the Physicochemical Properties of 1-Acetoxyindole

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Compound of Interest

Compound Name: 1-Acetoxyindole

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Introduction

1-Acetoxyindole is an N-acylated derivative of indole, a heterocyclic aromatic compound that forms the core structure of many biologically active molecules. As a member of the indole family, **1-acetoxyindole** holds potential for investigation in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the currently available information on the physicochemical properties of **1-acetoxyindole**, with a focus on its synthesis, stability, and comparison with its isomers. It is important to note that while data on other acetoxyindole isomers is more readily available, specific experimental data for **1-acetoxyindole** is limited, likely due to its inherent instability.

Physicochemical Properties

Quantitative data for **1-acetoxyindole** and its common isomers, 3-acetoxyindole and 4-acetoxyindole, are summarized in the tables below for easy comparison. It is crucial to distinguish between these isomers as their properties can vary significantly.

Table 1: General and Computed Physicochemical Properties

Property	1-Acetoxyindole	3-Acetoxyindole	4-Acetoxyindole
CAS Number	54698-12-3	608-08-2	5585-96-6
Molecular Formula	C ₁₀ H ₉ NO ₂ [1]	C ₁₀ H ₉ NO ₂	C ₁₀ H ₉ NO ₂ [2][3]
Molecular Weight	175.18 g/mol [1]	175.18 g/mol	175.18 g/mol [4]
Exact Mass	175.063328530 g/mol	175.063328530 g/mol	175.063328530 g/mol [5]
Computed LogP	1.61640[1]	1.8	1.8[5]
Topological Polar Surface Area (TPSA)	31.23 Å ² [1]	42.1 Å ²	42.1 Å ² [5]
Hydrogen Bond Donor Count	0	1	1[2][5]
Hydrogen Bond Acceptor Count	2	2	2[2][5]
Rotatable Bond Count	2	2	2[5]

Table 2: Experimental Physicochemical Properties

Property	1-Acetoxyindole	3-Acetoxyindole	4-Acetoxyindole
Melting Point	Not available	128-130 °C	98-101 °C[4]
Boiling Point	Not available	Not available	339.1 °C (Predicted) [6]
Solubility	Not available	Soluble in ethanol, water, chloroform, dichloromethane, and methanol[7]	Slightly soluble in Chloroform, DMSO, and Methanol[6]
pKa	Not available	Not available	16.38 ± 0.30 (Predicted)[6]

Synthesis and Stability

The synthesis of **1-acetoxyindole** typically involves the acylation of 1-hydroxyindole. A general one-pot method has been described for the synthesis of various 1-acyloxyindoles, including **1-acetoxyindole**[\[6\]](#). This procedure involves the reduction of a nitro ketoester substrate to form a 1-hydroxyindole intermediate, which is then acylated.

However, **1-acetoxyindole** has been noted for its general instability, which may contribute to the limited availability of its experimental data[\[6\]](#). Studies have shown that partial degradation of **1-acetoxyindole** can be observed within 30 minutes on a TLC plate[\[6\]](#). This instability is a critical factor to consider in its synthesis, handling, and storage.

Experimental Protocol: One-Pot Synthesis of 1-Acyloxyindoles

The following is a generalized protocol for the synthesis of 1-acyloxyindoles, which can be adapted for **1-acetoxyindole**[\[6\]](#).

Materials:

- Nitro ketoester substrate
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- 4Å molecular sieves
- Dimethoxyethane (DME)
- An appropriate alcohol
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Acetic anhydride

Procedure:

- A mixture of $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ and 4Å molecular sieves is stirred in DME for 30 minutes at room temperature.

- The alcohol and the nitro ketoester substrate are added to the stirred mixture.
- The resulting mixture is stirred for 1.5–3 hours at 40 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
- Once the starting material is consumed, DME and DBU are added, and the mixture is stirred vigorously for 30 minutes at room temperature.
- Acetic anhydride is then added in an ice bath.
- The reaction mixture is kept stirring at room temperature for 1.5–4 hours until the reaction is complete, as monitored by TLC.

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